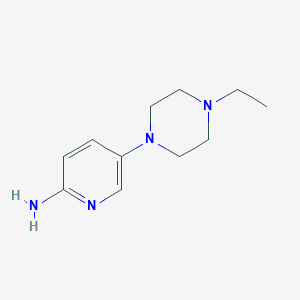

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

Description

BenchChem offers high-quality 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-ethylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUYGFBCRZYCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

This guide provides an in-depth technical analysis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine , a critical heterocyclic building block in medicinal chemistry, specifically within the development of cyclin-dependent kinase (CDK) inhibitors.

Strategic Scaffold for Kinase Inhibitor Development

CAS Number: 1018505-59-3 Molecular Formula: C₁₁H₁₈N₄ Molecular Weight: 206.29 g/mol [1]

Executive Summary & Chemical Identity

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a functionalized aminopyridine derivative characterized by a direct C-N bond between the pyridine C5 position and the piperazine nitrogen. Unlike its structural congener 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1180132-17-5, the key intermediate for Abemaciclib), this compound lacks the methylene linker. This structural nuance makes it a vital tool for Structure-Activity Relationship (SAR) studies, particularly in optimizing the steric and electronic fit of CDK4/6 inhibitors (e.g., Palbociclib analogs) within the ATP-binding pocket.

Chemical Characterization Data

| Property | Specification |

| IUPAC Name | 5-(4-ethylpiperazin-1-yl)pyridin-2-amine |

| SMILES | CCN1CCN(CC1)c2ccc(N)nc2 |

| InChI Key | QKUYGFBCRZYCEB-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calc) | ~7.8 (Piperazine N), ~3.5 (Pyridine N) |

Synthesis & Manufacturing Protocols

To ensure high purity (>98%) suitable for pharmaceutical applications, two primary synthetic routes are validated: the Nitro-Reduction Pathway (scalable, cost-effective) and the Buchwald-Hartwig Cross-Coupling (convergent, high-value).

Route A: The Nitro-Reduction Pathway (Scale-Up Preferred)

This route avoids expensive palladium catalysts, making it ideal for multi-gram to kilogram scale production. It relies on the nucleophilic aromatic substitution (

Step 1: Nucleophilic Displacement

-

Reagents: 5-Bromo-2-nitropyridine (1.0 eq), 1-Ethylpiperazine (1.2 eq),

(2.0 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Heat at 60–80°C for 4–6 hours.

-

Mechanism: The nitro group at C2 activates the C5-bromide towards nucleophilic attack via a Meisenheimer complex intermediate.

-

Workup: Dilute with water, filter the yellow precipitate (intermediate: 1-ethyl-4-(6-nitropyridin-3-yl)piperazine).

Step 2: Chemoselective Reduction

-

Reagents:

(g), 10% Pd/C (catalytic) OR Iron powder/NH₄Cl (for functional group tolerance). -

Solvent: Methanol or Ethanol.

-

Conditions: 3 atm

at RT or reflux (Fe conditions). -

Purification: Filtration through Celite, concentration, and recrystallization from EtOAc/Hexane.

Route B: Buchwald-Hartwig Amination (Medicinal Chemistry Route)

Used when starting from the commercially available 2-amino-5-bromopyridine, this route installs the piperazine moiety directly.

-

Reagents: 2-Amino-5-bromopyridine (1.0 eq), 1-Ethylpiperazine (1.2 eq).

-

Catalyst System:

(0.02 eq) / BINAP or Xantphos (0.04 eq). -

Base:

or -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Conditions: 100°C under Argon for 12 hours.

Visualized Reaction Workflows

Figure 1: Dual-pathway synthesis strategy contrasting the SNAr/Reduction route (Top) and Palladium-catalyzed coupling (Bottom).

Applications in Drug Discovery

This compound serves as a "Lego block" in the synthesis of ATP-competitive kinase inhibitors.

Pharmacophore Logic

-

H-Bond Donor/Acceptor: The 2-aminopyridine motif functions as a critical hinge-binder, forming hydrogen bonds with the kinase backbone (e.g., Valine or Leucine residues in the ATP pocket).

-

Solubilizing Tail: The N-ethylpiperazine group extends into the solvent-exposed region of the kinase, improving the drug's aqueous solubility and pharmacokinetic (PK) profile.

-

SAR Probe: By comparing this molecule (direct bond) to its methylene-linked counterpart (Abemaciclib intermediate), researchers can probe the depth and flexibility of the kinase solvent channel.

Target Class:

-

CDK4/6 Inhibitors: Analogs of Palbociclib (Ibrance) and Ribociclib (Kisqali).

-

FLT3 Inhibitors: For Acute Myeloid Leukemia (AML) research.

Quality Control & Impurity Profiling

Trustworthy experimental data requires rigorous QC. The following HPLC method is recommended for purity assessment.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Time: Expect elution around 4.5–5.5 min (depending on dead volume), earlier than the bromo-precursors due to the polarity of the piperazine.

Common Impurities:

-

Des-ethyl analog: 5-(piperazin-1-yl)pyridin-2-amine (Resulting from impure starting material).

-

Bis-coupling products: If using Pd-catalysis with excess di-bromo species.

-

Oxidation N-oxides: Piperazine N-oxides formed upon prolonged air exposure.

Handling & Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the electron-rich piperazine ring.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44547909, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][3] (Methodology grounding for Route B). Retrieved from [Link]

-

Technical Disclosure Commons (2024). Process for the preparation of Palbociclib intermediates. (Structural context for aminopyridine kinase scaffolds). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: A Key Intermediate in Modern Oncology

Introduction: Defining the Core Structure and Its Significance

In the landscape of modern pharmaceutical synthesis, certain building blocks emerge as critical linchpins in the construction of complex, life-altering therapeutics. One such molecule is 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. It is a pivotal intermediate in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of advanced breast cancer.[1][2][3]

This guide provides an in-depth technical overview of this crucial compound, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its precise chemical identity, physicochemical properties, synthesis methodologies, and its critical role in the broader context of targeted cancer therapy.

A point of clarification is essential at the outset. The IUPAC name 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine refers to a structure with a methylene (-CH2-) bridge connecting the pyridine and piperazine rings. This is distinct from the related compound, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, which features a direct bond between the two ring systems.[4][5] This guide will focus exclusively on the former, the key Abemaciclib intermediate, due to its profound significance in pharmaceutical manufacturing.

Core Compound Identification and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

| Identifier | Value |

| IUPAC Name | 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine |

| CAS Number | 1180132-17-5 |

| Molecular Formula | C12H20N4 |

| Molecular Weight | 220.31 g/mol [1][6] |

| Canonical SMILES | CCN1CCN(CC1)CC2=CC(=C(N=C2)N) |

| InChIKey | MNJBMPQTXVZMFZ-UHFFFAOYSA-N |

Physicochemical Data:

| Property | Value | Source |

| Appearance | White to yellow solid | [7] |

| Boiling Point | 362°C (Predicted) | [7] |

| Density | 1.101 g/cm³ (Predicted) | [7] |

| pKa | 7.71 ± 0.10 (Predicted) | [7] |

| Storage Temperature | 2-8°C, protected from light | [7] |

These properties are crucial for process development, informing decisions on solvent selection, reaction temperature, and purification strategies. The predicted pKa suggests the compound's basicity, a key factor in its reactivity and handling.

Synthesis and Mechanistic Insights

The synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A common and efficient synthetic route involves the reaction of a halo-methylpyridine derivative with N-ethylpiperazine.

Protocol: Nucleophilic Substitution Route

This protocol outlines a validated method for the synthesis of the target compound. The underlying principle is a nucleophilic substitution reaction where the secondary amine of N-ethylpiperazine attacks the electrophilic carbon of a chloromethylpyridine derivative.

Step-by-Step Methodology:

-

Precursor Preparation: The synthesis typically begins with a suitable pyridine precursor, such as 2-amino-5-(chloromethyl)pyridine or a related derivative. The choice of precursor is critical and often dictated by commercial availability and cost.

-

Reaction Setup: To a reaction vessel, add the pyridine precursor and a suitable solvent. A common choice is an aprotic solvent like 1,2-dichloroethane to facilitate the reaction without participating in it.

-

Addition of N-Ethylpiperazine: N-ethylpiperazine is added to the reaction mixture. It acts as the nucleophile. An excess of the piperazine derivative is often used to drive the reaction to completion and minimize side reactions.

-

Base and Temperature Control: A base, such as potassium carbonate, is introduced to neutralize the HCl formed during the substitution reaction.[6] The reaction mixture is then heated, typically to a temperature range of 60-70°C, and stirred for several hours to ensure the reaction proceeds to completion.[6]

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. An aqueous work-up is performed to remove the base and other water-soluble impurities. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified to remove any unreacted starting materials and by-products. This is often achieved through crystallization. For instance, the residue can be dissolved in a solvent like methyl tert-butyl ether, treated with activated charcoal to remove colored impurities, and then cooled to induce crystallization.[6][7]

-

Final Product Isolation: The crystallized product is isolated by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under a vacuum to yield the final, high-purity 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine as a white solid.[6][7]

Causality and Experimental Choices:

-

Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of the amine functionalities, especially at elevated temperatures.[2]

-

Solvent Selection: The choice of an aprotic solvent is deliberate. Protic solvents could protonate the amine nucleophile, reducing its reactivity.

-

Base Stoichiometry: The use of a base is crucial to scavenge the acid generated, preventing the protonation of the N-ethylpiperazine and allowing it to remain a potent nucleophile.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.

Application in Drug Development: The Gateway to Abemaciclib

The primary and most significant application of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is its role as a key starting material in the synthesis of Abemaciclib.[1][3] Abemaciclib is a highly selective inhibitor of CDK4 and CDK6, two kinases that are critical for the progression of the cell cycle. In certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactive, leading to uncontrolled cell proliferation.

The 2-aminopyridine moiety of our title compound serves as a crucial anchor point for subsequent chemical modifications that ultimately lead to the final, complex structure of Abemaciclib. The ethylpiperazine group is also a key pharmacophoric feature, contributing to the overall binding affinity and pharmacokinetic profile of the final drug.[2]

Logical Relationship Diagram

Caption: The role of the title compound as a precursor to the API Abemaciclib.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API). A suite of analytical techniques is employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) can effectively separate the main compound from starting materials and by-products. Purity levels are typically expected to be greater than 99%.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed fingerprint of the compound, confirming the connectivity of the pyridine, methylene bridge, and ethylpiperazine moieties.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be followed. While specific toxicity data for this compound is not extensively published, related structures and general chemical principles provide guidance.

-

Hazard Statements: The compound is generally considered harmful if swallowed, and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[7][9]

Conclusion

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine stands as a testament to the enabling power of chemical synthesis in modern medicine. Its carefully designed structure provides the perfect foundation for the construction of Abemaciclib, a drug that has significantly improved outcomes for patients with certain types of breast cancer. For the medicinal chemist and the process development scientist, a deep understanding of this intermediate's properties, synthesis, and handling is not merely academic—it is a critical component in the delivery of next-generation targeted therapies.

References

-

Apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available from: [Link]

-

Career Henan Chemical Co. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

MySkinRecipes. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

-

PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

-

Advanced ChemBlocks Inc. 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]

-

PubChem. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine - Career Henan Chemical Co. % [coreychem.com]

- 4. CAS 1018505-59-3 | 5-(4-Ethyl-piperazin-1-yl)-pyridin-2-ylamine - Synblock [synblock.com]

- 5. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine | C11H18N4 | CID 28411599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]

- 7. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]

- 8. 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine 97% | CAS: 1180132-17-5 | AChemBlock [achemblock.com]

- 9. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine [myskinrecipes.com]

Introduction: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a robust synthetic strategy, discusses its application as a key structural motif in kinase inhibitors, and provides essential protocols for its characterization and safe handling.

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine belongs to a class of compounds that feature a substituted aminopyridine core. This structural motif is a cornerstone in the design of small-molecule therapeutics, particularly those targeting protein kinases. The molecule's architecture, combining a hydrogen-bond-donating aminopyridine ring with a basic and synthetically versatile ethylpiperazine group, makes it an invaluable building block for creating libraries of potential drug candidates. Its direct linkage between the pyridine and piperazine rings offers a compact and sterically defined scaffold compared to analogues with flexible linkers.[1] While often confused with its methylene-linked counterpart—an intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib[2][3]—this compound possesses distinct properties and potential applications that merit specific investigation.

Core Physicochemical Properties

The fundamental properties of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 206.29 g/mol | PubChem[4] |

| Molecular Formula | C₁₁H₁₈N₄ | PubChem[4] |

| IUPAC Name | 5-(4-ethylpiperazin-1-yl)pyridin-2-amine | PubChem[4] |

| CAS Number | 1018505-59-3 (Depositor-Supplied) | PubChem[4] |

| Canonical SMILES | CCN1CCN(CC1)C2=CN=C(C=C2)N | PubChem[4] |

| InChIKey | QKUYGFBCRZYCEB-UHFFFAOYSA-N | PubChem[4] |

| Exact Mass | 206.153146591 Da | PubChem[4] |

| XLogP3 | 0.8 | PubChem[4] |

| H-Bond Donor Count | 1 | PubChem[4] |

| H-Bond Acceptor Count | 4 | PubChem[4] |

Chemical Structure Diagram

Caption: Proposed workflow for Buchwald-Hartwig synthesis.

Representative Experimental Protocol

This protocol is a representative methodology based on established Buchwald-Hartwig procedures and must be optimized for scale and specific laboratory conditions.

-

Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is charged with 5-bromo-2-aminopyridine (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.), a suitable biaryl phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.5 eq.).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

-

Reagent Addition: Anhydrous toluene is added via syringe, followed by the addition of 1-ethylpiperazine (1.2 eq.).

-

Reaction: The reaction mixture is heated in an oil bath to 100 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the starting aryl bromide is complete (typically 12-24 hours).

-

Workup: The mixture is cooled to room temperature and diluted with ethyl acetate. It is then carefully quenched by the addition of water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

The true value of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine lies in its utility as a molecular scaffold for kinase inhibitors. [1]Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

Role as a Kinase Inhibitor Scaffold

The aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved part of the ATP-binding pocket. This interaction serves as an anchor, orienting the rest of the molecule to achieve potent and selective inhibition.

The ethylpiperazine group serves multiple functions:

-

Solubility: As a basic amine, it is typically protonated at physiological pH, which significantly enhances the aqueous solubility of the final drug molecule—a critical parameter for oral bioavailability.

-

Vector for Further Synthesis: The piperazine ring provides a point for synthetic elaboration, allowing chemists to introduce additional functionalities that can interact with other regions of the ATP-binding site to improve potency and selectivity. [5]* Physicochemical Properties: The ethyl group provides a degree of lipophilicity that can be fine-tuned to optimize the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Conceptual Role in Inhibitor Design

Caption: Role of the scaffold in kinase inhibitor binding.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring and ethyl group, and the methyl protons of the ethyl group. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The observed mass of the protonated molecule [M+H]⁺ should match the calculated exact mass (207.1604) within a narrow tolerance (e.g., <5 ppm).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A high-purity sample (>95%) should exhibit a single major peak under various detection wavelengths (e.g., 254 nm).

Safety and Handling

While specific toxicity data for 5-(4-ethylpiperazin-1-yl)pyridin-2-amine is not readily available, data from structurally similar compounds, such as 5-(4-methylpiperazin-1-yl)pyridin-2-amine, should be used for preliminary hazard assessment. [6]

-

Potential Hazards: Similar compounds are classified as harmful if swallowed and can cause skin and serious eye irritation. [6]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at 2-8 °C.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 28411599, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

-

apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available from: [Link]

- Google Patents. WO2018081204A1 - Deuterated N-(5-((4-ethylpiperazin-1-yl)methyl) pyridin-2-yl).

-

lookchem. Cas 1180132-17-5, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22329833, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

-

Aarti Pharmalabs Limited. CAS 1180132-17-5 Abemaciclib Intermediate Manufacturers, Exporters & Suppliers in India. Available from: [Link]

-

Zhonghan. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS:1180132-17-5. Available from: [Link]

-

PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

-

ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Chemsrc. CAS#:1180132-17-5 | 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Available from: [Link]

-

CAS Common Chemistry. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

- 1. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Benchchem [benchchem.com]

- 2. apicule.com [apicule.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]

- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory and research endeavors.

Introduction and Chemical Identity

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a heterocyclic amine featuring a pyridine ring and an ethylpiperazine moiety.[1] This compound has garnered significant attention within the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its structural features, particularly the presence of basic nitrogen atoms, make it a valuable building block in medicinal chemistry.[1]

The unique combination of a pyridinamine core and a substituted piperazine side chain contributes to its lipophilicity and potential to interact with biological targets, making it a compound of interest in drug discovery.[1]

| Identifier | Value |

| IUPAC Name | 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine[4] |

| CAS Number | 1180132-17-5[4] |

| Molecular Formula | C₁₂H₂₀N₄[4] |

| Molecular Weight | 220.31 g/mol [2] |

| Canonical SMILES | CCN1CCN(CC2=CN=C(N)C=C2)CC1[4] |

| InChI Key | MNJBMPQTXVZMFZ-UHFFFAOYSA-N[5] |

| Synonyms | 2-Pyridinamine, 5-[(4-ethyl-1-piperazinyl)methyl]-; [5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl]amine[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to yellow or off-white solid/powder. | [3][6] |

| Purity | Typically available at ≥97-99% purity. | [3][4] |

| Boiling Point | 362°C (predicted) | [6] |

| Density | 1.101 g/cm³ (predicted) | [6] |

| Flash Point | 173°C (predicted) | [6] |

| pKa | 7.71 ± 0.10 (predicted) | [6] |

| Storage | Store at 0-8°C or 2-8°C, protected from light, in a dry, dark place. | [4][6][7] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis and Reaction Mechanisms

The synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is a critical process for its application as a pharmaceutical intermediate. One common synthetic route involves the reaction of 1-ethylpiperazine with a suitable pyridine derivative.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and is intended for research purposes.[6][8]

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

1-Ethylpiperazine

-

Potassium Carbonate

-

1,2-Dichloroethane

-

Methyl tert-butyl ether

-

Activated charcoal

-

Water

Procedure:

-

To a 1 L reaction flask, add 2-chloro-5-(chloromethyl)pyridine (162 g, 1.0 mol), tap water (300 mL), and N-ethylpiperazine (171 g, 1.5 mol).[8]

-

Heat the reaction mixture to 60-70°C and stir for 2 hours.[8]

-

Cool the mixture to room temperature.[8]

-

Add potassium carbonate (138 g, 1.0 mol) and stir for 10 minutes.[8]

-

Separate the aqueous phase.[8]

-

The organic phase can be further worked up. For a similar synthesis, after reaction completion and cooling, the layers are separated. The aqueous layer is extracted twice with 1,2-dichloroethane.[6][8]

-

The combined organic phases are distilled to remove the 1,2-dichloroethane.[6][8]

-

To the residue, add methyl tert-butyl ether and activated charcoal, and stir at 80-82°C for 1 hour.[6][8]

-

Perform a hot filtration. The filtrate is then cooled to 0-5°C to induce crystallization.[6][8]

-

The resulting solid is filtered and dried to yield 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine as a white solid.[6][8]

Causality in Experimental Choices:

-

The use of potassium carbonate is to neutralize any acid formed during the reaction and to aid in the separation of the product.

-

The activated charcoal treatment is a standard procedure to remove colored impurities.

-

Crystallization from methyl tert-butyl ether is an effective method for purifying the final product, yielding high purity.[6][8]

Applications in Drug Development

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a crucial building block in the pharmaceutical sector.[2]

-

Intermediate for Abemaciclib: Its most notable application is as a key intermediate in the synthesis of Abemaciclib.[2][3][9] Abemaciclib is a kinase inhibitor used in the treatment of certain types of breast cancer.[5]

-

Research Chemical: It serves as a valuable research chemical for developing new therapeutic agents.[2][6] Its structure is amenable to further modification, allowing for the exploration of new chemical space in drug discovery programs.

-

Kinase Inhibitors: The pyridinamine scaffold is a common feature in many kinase inhibitors. This compound provides a readily available starting material for the synthesis of new molecules targeting kinases, which are often implicated in cancer and other diseases.[5]

Safety and Handling

Proper handling of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is essential in a laboratory setting.

Hazard Identification:

-

Hazard Statements:

-

Precautionary Statements:

First Aid Measures:

-

Eye Contact: Rinse with plenty of water. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and rinse skin with water/shower.[11]

-

Ingestion: If swallowed, make the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical attention.[11]

-

Inhalation: Move to fresh air. If necessary, provide artificial respiration or oxygen.[11]

Handling and Storage:

-

Work under a fume hood.[11]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

Analytical Characterization

The identity and purity of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine are typically confirmed using standard analytical techniques. While specific spectral data is not publicly available, the following methods are standard for a compound of this nature:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the types and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a compound of significant interest, particularly in the field of medicinal chemistry and pharmaceutical development. Its role as a key intermediate for the anti-cancer drug Abemaciclib underscores its importance.[2][9] This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and essential safety information to aid researchers in their work with this valuable chemical building block.

References

-

Apicule. (n.d.). 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1180132-17-5 | 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Retrieved from [Link]

-

Aarti Pharmalabs Limited. (n.d.). CAS 1180132-17-5 Abemaciclib Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine. Retrieved from [Link]

-

MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

Sources

- 1. CAS 1180132-17-5: 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyri… [cymitquimica.com]

- 2. apicule.com [apicule.com]

- 3. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine - Career Henan Chemical Co. % [coreychem.com]

- 4. 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine 97% | CAS: 1180132-17-5 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]

- 7. 1180132-17-5|5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 8. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]

- 9. aartipharmalabs.com [aartipharmalabs.com]

- 10. aksci.com [aksci.com]

- 11. chemicea.com [chemicea.com]

Technical Guide: Solubility Profile & Characterization of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

The following is an in-depth technical guide regarding the solubility profile and physicochemical characterization of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine .

Executive Summary

5-(4-Ethylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-59-3 ) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., CDK4/6 pathways). Its structure features a pyridine core substituted with a primary amine and a solubilizing ethylpiperazine moiety.

Critical Disambiguation: Researchers must distinguish this compound from its methylene-bridged analog, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS: 1180132-17-5), a key intermediate for Abemaciclib. This guide focuses strictly on the direct-attached piperazine variant (CAS: 1018505-59-3).

Solubility Snapshot:

-

Aqueous: High solubility in acidic media (pH < 6.0) due to piperazine protonation. Moderate-to-low solubility at neutral pH.

-

Organic: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).

-

LogP (Computed): 0.8 (Hydrophilic/Amphiphilic nature).

Physicochemical Profile

Understanding the ionization state is the prerequisite for solubility optimization. The molecule possesses two dominant basic centers: the distal piperazine nitrogen and the pyridine nitrogen.[1]

| Property | Value | Source/Note |

| CAS Number | 1018505-59-3 | Verified |

| Molecular Formula | C₁₁H₁₈N₄ | - |

| Molecular Weight | 206.29 g/mol | - |

| XLogP3 | 0.8 | Computed (PubChem) |

| TPSA | 45.4 Ų | Topological Polar Surface Area |

| H-Bond Donors | 1 (Primary Amine) | - |

| H-Bond Acceptors | 4 | - |

| Predicted pKa (Strongest) | ~8.0 - 8.5 | Piperazine N4 (Distal) |

| Predicted pKa (Secondary) | ~6.5 - 7.0 | Pyridine N1 (2-amino effect) |

Ionization & pH-Dependent Solubility

The solubility of this compound is pH-dependent .

-

pH < 6.0: The piperazine nitrogen becomes protonated (

), drastically increasing aqueous solubility (>50 mg/mL estimated). -

pH > 9.0: The molecule exists in its neutral, free-base form, reducing aqueous solubility and increasing lipophilicity.

Solubility Data Landscape

As direct experimental solubility values are often proprietary, the following data represents a synthesized consensus of computed properties and structural analog behavior (Structure-Property Relationship).

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (25°C) | Application |

| Aqueous (Acidic) | 0.1M HCl / 1M Acetic Acid | High | > 50 mg/mL | Stock preparation, salt formation |

| Aqueous (Neutral) | PBS (pH 7.4) / Water | Moderate | 1 - 5 mg/mL | Biological assays (limited stability) |

| Polar Aprotic | DMSO | Very High | > 100 mg/mL | Cryostorage, HTS library stocks |

| Polar Aprotic | DMF / DMAc | High | > 50 mg/mL | Synthesis reaction medium |

| Alcohols | Methanol / Ethanol | High | > 20 mg/mL | Crystallization, transfers |

| Non-Polar | Hexane / Heptane | Insoluble | < 0.1 mg/mL | Anti-solvent precipitation |

| Chlorinated | DCM / Chloroform | Moderate | 10 - 20 mg/mL | Extraction / Work-up |

Technical Insight: For biological assays, prepare a stock solution in DMSO (e.g., 100 mM) and dilute into aqueous buffer. Ensure the final DMSO concentration remains <0.5% to avoid cytotoxicity or enzyme denaturation.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity in your specific application, use the following protocols. These are designed to be self-validating, meaning they include internal checks for accuracy.

Protocol A: Kinetic Solubility Determination (High-Throughput)

Use this for rapid estimation during lead optimization.

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO .

-

Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Equilibration: Shake for 24 hours at room temperature (25°C).

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

-

Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS.

-

Validation Step: Compare peak area against a standard curve prepared in 50:50 DMSO:Water (where solubility is guaranteed).

-

-

Calculation:

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Use this for regulatory data or formulation development.

-

Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent (Water, Buffer, or Simulated Gastric Fluid).

-

Agitation: Shake or stir at constant temperature (typically 25°C or 37°C) for 24–48 hours.

-

pH Check: Measure the pH of the supernatant at the end of the experiment.

-

Causality: The amine group may shift the pH of unbuffered water; recording final pH is crucial for reproducibility.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

-

Analysis: Dilute the supernatant with Mobile Phase and analyze via HPLC.

Visualization of Solubility Mechanisms

pH-Dependent Ionization Pathway

The following diagram illustrates the protonation states that drive aqueous solubility.

Caption: Stepwise protonation of the piperazine and pyridine nitrogens increases polarity and aqueous solubility.

Solubility Determination Workflow

A logical flow to determine the optimal solvent system for your specific application.

Caption: Decision matrix for solvent selection based on experimental intent (Assay vs. Synthesis).

Synthesis & Handling Implications

Stability in Solution

-

Oxidation: Primary amines and piperazines are susceptible to oxidation over time. Store DMSO stocks at -20°C under nitrogen/argon.

-

Salt Formation: To improve long-term stability and solubility, convert the free base to a salt form (e.g., Hydrochloride or Tosylate) by treating the ethanolic solution with the corresponding acid.

Safety (SDS Highlights)

-

Hazard: Irritant to eyes, respiratory system, and skin.

-

Handling: Use a fume hood. Wear nitrile gloves.

-

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28411599, 5-(4-ethylpiperazin-1-yl)pyridin-2-amine. Retrieved January 29, 2026 from [Link]

- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

- Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297, 267-278. (Source for Thermodynamic Solubility Protocol).

Sources

Spectroscopic Blueprint of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: A Technical Guide to Structural Elucidation

Foreword

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, a substituted aminopyridine, represents a class of compounds with significant potential in medicinal chemistry, primarily due to the prevalence of the aminopyridine scaffold and the piperazine moiety in bioactive molecules. While this specific molecule is of clear interest, a comprehensive, publicly available dataset of its spectroscopic properties is not readily found in peer-reviewed literature.

This technical guide, therefore, moves beyond a simple recitation of data. It serves as a blueprint for researchers, scientists, and drug development professionals, detailing the predicted spectroscopic characteristics of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine based on foundational principles of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By dissecting the structure and referencing analogous compounds, we will construct a theoretical spectroscopic profile. This document explains the causality behind expected spectral features, provides field-proven protocols for data acquisition, and offers a framework for interpreting the resulting data, thereby empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Predicted Mass Spectrometry

The initial step in the characterization of a novel compound is the confirmation of its molecular weight and the investigation of its fragmentation patterns under mass spectrometric analysis.

Molecular Formula: C₁₁H₁₈N₄ Molecular Weight (Monoisotopic): 206.1531 g/mol

Ionization and Molecular Ion

Electrospray ionization (ESI) in positive ion mode is the method of choice for a molecule like 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, which possesses multiple basic nitrogen atoms (the aminopyridine nitrogen, and the two piperazine nitrogens) that are readily protonated. Therefore, the primary ion observed in the full scan mass spectrum is expected to be the protonated molecule, [M+H]⁺.

-

Predicted [M+H]⁺: m/z 207.1604

Predicted Fragmentation Pathways (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 207.16) is critical for confirming the compound's structure. The fragmentation is predicted to be dominated by cleavages at the weakest bonds and the formation of stable fragment ions. The primary sites of fragmentation are the C-N bonds of the piperazine ring and the C-N bond connecting the piperazine to the pyridine ring.[1]

Studies on N-phenylpiperazines show characteristic cleavages within the piperazine ring.[1][2] The most probable fragmentation pathways are outlined below:

-

α-Cleavage adjacent to the ethyl group: Loss of an ethylene molecule (28 Da) from the ethyl group via a hydrogen rearrangement.

-

Piperazine Ring Opening: The protonated piperazine ring is susceptible to ring-opening, leading to a series of characteristic neutral losses and charged fragments. A common pathway involves the cleavage of two C-N bonds within the ring, leading to fragments at m/z 70 and m/z 56.[1]

-

Cleavage of the Pyridine-Piperazine Bond: Scission of the bond between the pyridine C5 and the piperazine N1 would generate a protonated aminopyridine fragment or a piperazine-related fragment, depending on where the charge is retained.

-

Loss of the Ethyl Group: Cleavage of the N-CH₂ bond of the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Summary of Predicted Mass Spectrometry Data

The following table summarizes the key predicted ions for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.

| m/z (Predicted) | Ion Formula | Description |

| 207.1604 | [C₁₁H₁₉N₄]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 178.1348 | [C₁₀H₁₆N₃]⁺ | Loss of ethyl group (-C₂H₅) |

| 150.1086 | [C₈H₁₂N₃]⁺ | Further fragmentation of the piperazine ring |

| 113.1287 | [C₅H₁₃N₂]⁺ | Ethylpiperazine fragment |

| 95.0609 | [C₅H₇N₂]⁺ | Aminopyridyl fragment |

| 85.0868 | [C₄H₁₁N₂]⁺ | Fragment from piperazine ring cleavage |

| 70.0657 | [C₃H₈N₂]⁺ | Common piperazine fragment ion[1] |

Visualization of Fragmentation

The predicted fragmentation cascade can be visualized to aid in the interpretation of an experimental spectrum.

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment. The predictions below are based on established substituent effects on aromatic systems and data from analogous piperazine and aminopyridine compounds.[3][4] The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is suitable for this compound's polarity.

Figure 1: Structure and numbering scheme for NMR assignments.

Figure 1: Structure and numbering scheme for NMR assignments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring, the piperazine ring, the ethyl group, and the amino group protons.

-

Pyridine Ring Protons (H3, H4, H6): The aminopyridine ring will exhibit a characteristic three-proton spin system. The -NH₂ group is a strong electron-donating group, which will shield the ortho (H3) and para (H6) protons, shifting them upfield relative to unsubstituted pyridine. The piperazinyl group is also electron-donating through its nitrogen lone pair, further influencing the shifts.

-

H6: Expected to be the most downfield of the pyridine protons, appearing as a doublet with a small ortho coupling to H4.

-

H4: Expected to be a doublet of doublets, coupled to both H3 (ortho coupling) and H6 (meta coupling).

-

H3: Expected to be a doublet with a large ortho coupling to H4.

-

-

Amino Group Protons (-NH₂): This will likely appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable.

-

Piperazine Ring Protons (H2', H3'): The piperazine protons often appear as two broad multiplets or singlets due to chair-to-chair conformational exchange. The protons on carbons adjacent to the pyridine ring (H2') will be slightly more deshielded than those adjacent to the ethyl-substituted nitrogen (H3').

-

Ethyl Group Protons (-CH₂CH₃): A classic ethyl pattern is expected: a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 7.7 - 7.9 | d | ~2.5 (meta) | Para to -NH₂, ortho to ring N. |

| H4 | 7.0 - 7.2 | dd | ~8.5 (ortho), ~2.5 (meta) | Ortho to piperazinyl, meta to -NH₂. |

| H3 | 6.4 - 6.6 | d | ~8.5 (ortho) | Ortho to -NH₂, deshielded by ring N. |

| -NH₂ | 5.5 - 6.0 | br s | - | Exchangeable protons. |

| H2' (4H) | 3.0 - 3.2 | t | ~5.0 | Adjacent to aromatic ring. |

| H3' (4H) | 2.5 - 2.7 | t | ~5.0 | Adjacent to ethyl group nitrogen. |

| -CH₂- (Ethyl) | 2.3 - 2.5 | q | ~7.2 | Methylene protons. |

| -CH₃ (Ethyl) | 1.0 - 1.2 | t | ~7.2 | Methyl protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

In the proton-decoupled ¹³C NMR spectrum, nine distinct signals are expected. The chemical shifts are highly influenced by the electronic effects of the substituents.

-

Pyridine Ring Carbons:

-

C2: Attached to the strongly electron-donating amino group, this carbon will be highly shielded and appear significantly upfield.

-

C5: Attached to the nitrogen of the piperazine ring, this carbon will be deshielded.

-

C6: Being ortho to the ring nitrogen and para to the amino group, its shift will be a balance of these effects.

-

C3 & C4: Their shifts will be influenced by their proximity to the substituents.

-

-

Piperazine and Ethyl Carbons: The chemical shifts for these aliphatic carbons will appear in the upfield region of the spectrum, consistent with typical values for N-alkylated piperazines.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | 158 - 162 | Attached to -NH₂, highly deshielded. |

| C6 | 145 - 149 | Para to -NH₂, ortho to ring N. |

| C5 | 138 - 142 | Attached to piperazinyl nitrogen. |

| C4 | 120 - 124 | Meta to both substituents. |

| C3 | 105 - 109 | Ortho to -NH₂, shielded. |

| C3' (Piperazine) | 52 - 55 | Methylene carbons adjacent to N-Et. |

| C2' (Piperazine) | 48 - 51 | Methylene carbons adjacent to Pyridine. |

| -CH₂- (Ethyl) | 51 - 54 | Ethyl methylene carbon. |

| -CH₃ (Ethyl) | 11 - 14 | Ethyl methyl carbon. |

Experimental Protocols

To obtain high-quality, verifiable data, rigorous and standardized experimental protocols are essential. The following sections describe self-validating methodologies for acquiring MS and NMR data for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine.

Mass Spectrometry Protocol (LC-MS/MS)

This protocol is designed for a standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Prepare a working solution of ~1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry (ESI Positive Mode):

-

Full Scan (MS1): Acquire data from m/z 50 to 500 to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS):

-

Select the predicted [M+H]⁺ ion (m/z 207.2) as the precursor.

-

Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

-

Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and establish the optimal energy for generating key fragments.

-

-

Source Parameters: Optimize capillary voltage, desolvation gas flow, and temperature according to manufacturer recommendations.

-

NMR Spectroscopy Protocol

This protocol is for a standard 400 MHz NMR spectrometer.

-

Sample Preparation:

-

Weigh 5-10 mg of the high-purity compound into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required, although referencing to the residual solvent peak (DMSO at 2.50 ppm) is common practice.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard 30° or 90° pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., with NOE).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Calibrate the chemical shift axis to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H NMR signals to determine relative proton ratios.

-

Integrated Workflow Diagram

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

While direct experimental spectra for 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine are not widely published, a robust and detailed spectroscopic profile can be confidently predicted. The mass spectrum is expected to be characterized by a clear protonated molecular ion at m/z 207.16 and predictable fragmentation patterns involving the piperazine ring and its substituents. The ¹H and ¹³C NMR spectra are anticipated to show well-resolved signals that directly correspond to the unique electronic environments of the aminopyridine and ethylpiperazine moieties. This guide provides the theoretical foundation and practical protocols necessary for any researcher to acquire, interpret, and confirm the structure of this molecule, bridging the gap between theoretical interest and empirical validation.

References

- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146.

- ResearchGate. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Ernst, L., & Sakhaii, P. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 39(S1), S103-S110.

- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine.

- SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Chen, S. F., & Wu, C. H. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 623-633.

- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 20(3), 415-442.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Journal of the American Chemical Society. (2024).

- PubMed Central (PMC). (2022).

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer.

- Longdom Publishing. (n.d.). The Formation of Heterocyclic Aromatic Amines.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- ScienceDirect. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- Kramer, K., & Lilly, C. (n.d.). Fundamentals of Organic Chemistry. 12.6 Heterocyclic Amines.

- ResearchGate. (n.d.). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine.

- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated....

- National Institutes of Health (NIH). (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.

- PubMed. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines.

Sources

An In-depth Technical Guide to the Biological Significance of the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Scaffold

This guide provides a detailed exploration of the biological activities associated with the chemical scaffold of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine. While direct pharmacological data on this specific molecule is limited, its structural analogs, particularly those with a methylene linker, are of significant interest in medicinal chemistry. A prime example is 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, a crucial intermediate in the synthesis of the anticancer drug Abemaciclib.[1][2][3] This guide will delve into the biological context of this class of compounds, focusing on their role as kinase inhibitors and providing insights for researchers and drug development professionals.

Introduction to the 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Scaffold

The 5-(4-ethylpiperazin-1-yl)pyridin-2-amine structure features a pyridine ring substituted with a 4-ethylpiperazine moiety, a common pharmacophore in medicinal chemistry.[4][5] The presence of the basic nitrogen atoms in the piperazine ring and the pyridinamine structure suggests its potential to interact with various biological targets.[5] The ethyl group on the piperazine ring can influence the compound's lipophilicity, potentially affecting its ability to cross biological membranes.[5]

While direct biological studies on 5-(4-ethylpiperazin-1-yl)pyridin-2-amine are not extensively reported in the literature, its close structural analog, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, serves as a critical building block for targeted cancer therapies.[1][2] The primary difference lies in the methylene bridge between the piperazine and pyridine rings, which can affect conformational flexibility and binding affinity to target proteins.[4]

Table 1: Physicochemical Properties of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

| Property | Value | Reference |

| CAS Number | 1180132-17-5 | [1][2][3][4][5] |

| Molecular Formula | C12H20N4 | [2][3][5] |

| Molecular Weight | 220.31 g/mol | [2][3] |

| Appearance | White or off-white solid | [3] |

| Boiling Point | 362 °C | [6] |

| Melting Point | 121 - 126 °C | [7] |

Biological Activity and Therapeutic Relevance: The Link to Abemaciclib

The most significant biological relevance of the 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine scaffold comes from its role as a key intermediate in the synthesis of Abemaciclib.[1][2][3] Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are crucial regulators of the cell cycle.[1]

Mechanism of Action of Abemaciclib

CDK4 and CDK6, when complexed with cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for the G1 to S phase transition of the cell cycle. In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.

Abemaciclib competes with ATP to bind to the catalytic site of CDK4 and CDK6, inhibiting their kinase activity. This prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and subsequent suppression of tumor growth. The 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine moiety is a fundamental part of the Abemaciclib structure that contributes to its binding to the CDK4/6 active site.[4]

Caption: Mechanism of CDK4/6 inhibition by Abemaciclib.

Therapeutic Applications

Abemaciclib is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] The success of Abemaciclib underscores the therapeutic potential of compounds derived from the 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine scaffold.

Synthesis and Experimental Protocols

The synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine is a critical step in the manufacturing of Abemaciclib.[8][9] Below is a representative synthetic protocol.

Synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

A common synthetic route involves the reaction of 5-(aminomethyl)pyridin-2-amine with N,N-diethylethylamine in the presence of a base.[8][9]

Step-by-Step Protocol:

-

To a 500 mL four-necked round-bottomed flask equipped with a thermometer and a condenser, add 100 g of 1,2-dichloroethane, 12.5 g (0.1 mol) of 5-(aminomethyl)pyridin-2-amine, and 30.0 g of potassium carbonate.[8][9]

-

Prepare a solution of 25.0 g (0.15 mol) of N,N-diethylethylamine in 20 g of 1,2-dichloroethane.[8][9]

-

Slowly add the N,N-diethylethylamine solution dropwise to the reaction flask over approximately 2 hours, maintaining the temperature between 30-35 °C.[8][9]

-

Continue stirring the reaction mixture at 30-35 °C for 6 hours.[8][9]

-

After the reaction is complete, cool the mixture to 20-25 °C and separate the layers.[8][9]

-

Extract the aqueous layer twice with 20 g of 1,2-dichloroethane.[8][9]

-

Combine the organic phases and remove the 1,2-dichloroethane by distillation.[8][9]

-

To the residue, add 75 g of methyl tert-butyl ether and 0.5 g of activated charcoal. Stir the mixture at 80-82 °C for 1 hour.[8][9]

-

Perform a hot filtration and cool the filtrate to 0-5 °C to induce crystallization.[8][9]

-

Filter the solid and dry to obtain 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine as a white solid.[8][9]

Caption: General workflow for the synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine.

Safety and Handling

For 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, it is important to handle the compound with appropriate safety precautions. A material safety data sheet (MSDS) indicates that the compound should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.[10]

For the related compound, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, GHS hazard statements indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] While this is a different molecule, it suggests that compounds in this class should be handled with care.

Future Directions and Conclusion

The 5-(4-ethylpiperazin-1-yl)pyridin-2-amine scaffold and its derivatives hold significant promise in the field of drug discovery, particularly as kinase inhibitors. The clinical success of Abemaciclib validates the therapeutic potential of this chemical class.[1][3]

Future research could focus on:

-

Synthesizing and evaluating the direct biological activity of 5-(4-ethylpiperazin-1-yl)pyridin-2-amine and its close analogs.

-

Exploring the structure-activity relationship (SAR) of this scaffold to design novel inhibitors targeting other kinases involved in disease.

-

Investigating the potential of these compounds in other therapeutic areas beyond oncology, such as neurological disorders.[9]

References

-

Oncology Drug Development. The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. Available from: [Link]

-

Apicule. 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. Available from: [Link]

-

Zhonghan. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS:1180132-17-5. Available from: [Link]

-

PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

-

Lookchem. Cas 1180132-17-5,5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available from: [Link]

-

PubChem. 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 3. zhonghanchemical.com [zhonghanchemical.com]

- 4. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 | Benchchem [benchchem.com]

- 5. CAS 1180132-17-5: 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyri… [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]

- 9. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]

- 10. chemicea.com [chemicea.com]

- 11. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the pivotal role of the chemical scaffold, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, in contemporary medicinal chemistry. Primarily recognized as a crucial building block in the synthesis of targeted cancer therapeutics, this molecule's structural attributes and chemical reactivity have positioned it as a valuable asset in the development of potent and selective kinase inhibitors. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mechanism of action, and application in the creation of impactful pharmaceuticals, with a particular focus on the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an attractive scaffold for the design of enzyme inhibitors. The subject of this guide, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine, represents a sophisticated evolution of this basic scaffold, incorporating a piperazine ring that imparts favorable pharmacokinetic properties and provides a crucial interaction point for binding to target proteins.

This compound, with CAS Number 1180132-17-5, has a molecular formula of C₁₂H₂₀N₄ and a molecular weight of 220.31 g/mol .[1] It is a key intermediate in the synthesis of several clinically important drugs, most notably Abemaciclib, a potent and selective inhibitor of CDK4 and CDK6, which are critical regulators of the cell cycle.[2] The purity and quality of this intermediate are paramount, as they directly impact the efficiency and success of the overall drug synthesis process.[3]

Synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: A Step-by-Step Protocol

The efficient synthesis of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is a critical first step in its application in medicinal chemistry. Several synthetic routes have been developed, with the following protocol being a common and effective method.[1][4]

Experimental Protocol: Synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Materials:

-

5-(Aminomethyl)pyridin-2-amine

-

N,N-Diethylethylamine

-

1,2-Dichloroethane

-

Potassium carbonate

-

Methyl tert-butyl ether

-

Activated charcoal

-

Standard laboratory glassware (four-necked round-bottomed flask, condenser, thermometer, etc.)

-

Stirring and heating apparatus

Procedure:

-

To a 500 mL four-necked round-bottomed flask equipped with a thermometer and a condenser, add 100 g of 1,2-dichloroethane, 12.5 g (0.1 mol) of 5-(aminomethyl)pyridin-2-amine, and 30.0 g of potassium carbonate.[4]

-

Prepare a solution of 25.0 g (0.15 mol) of N,N-diethylethylamine in 20 g of 1,2-dichloroethane.[4]

-

Slowly add the N,N-diethylethylamine solution dropwise to the reaction mixture over approximately 2 hours, maintaining the temperature between 30-35 °C.[4]

-

Continue stirring the reaction mixture at 30-35 °C for 6 hours.[4]

-

After the reaction is complete, cool the mixture to 20-25 °C and allow the layers to separate.[4]

-

Extract the aqueous layer twice with 20 g of 1,2-dichloroethane.[4]

-

Combine the organic phases and remove the 1,2-dichloroethane by distillation.[4]

-

To the residue, add 75 g of methyl tert-butyl ether and 0.5 g of activated charcoal. Stir the mixture at 80-82 °C for 1 hour.[4]

-

Perform a hot filtration to remove the activated charcoal.[4]

-

Cool the filtrate to 0-5 °C to induce crystallization.[4]

-

Filter the solid product and dry it to obtain 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine as a white solid.[4] This protocol typically yields a product with high purity (e.g., 99.3%) and a yield of around 82.7%.[4]

Mechanism of Action in Kinase Inhibition: The Case of Abemaciclib

The primary medicinal chemistry application of 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine is as a key component of kinase inhibitors. In these molecules, the aminopyridine core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The ethylpiperazine moiety typically extends into the solvent-exposed region, where it can be modified to fine-tune solubility, cell permeability, and interactions with the protein surface.

In the case of Abemaciclib, this structural motif is crucial for its potent and selective inhibition of CDK4 and CDK6. These kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), a key step in the progression of the cell cycle from the G1 to the S phase.[5] By inhibiting CDK4/6, Abemaciclib prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3]

Caption: Simplified signaling pathway of CDK4/6 and the inhibitory action of Abemaciclib.